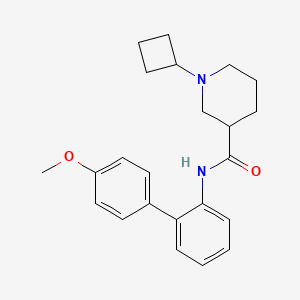![molecular formula C18H22N2OS B3813022 2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol](/img/structure/B3813022.png)
2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol
Übersicht
Beschreibung
2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol, also known as MPTP, is a synthetic chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent inhibitor of mitochondrial complex I and has been used to create animal models of Parkinson's disease.
Wirkmechanismus
2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and ATP synthesis. By inhibiting complex I, 2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol disrupts the electron transport chain and reduces ATP synthesis, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the degeneration of dopamine neurons in the brain.
Biochemical and Physiological Effects:
2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol-induced Parkinson's disease-like symptoms in animals include tremors, rigidity, and bradykinesia. 2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol also causes a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. In addition, 2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol induces oxidative stress and inflammation in the brain, which are also associated with Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol is a useful tool for creating animal models of Parkinson's disease, as it induces Parkinson's disease-like symptoms and degeneration of dopamine neurons. However, 2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol has limitations, including species-specific differences in susceptibility to 2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol, variability in the extent of dopamine neuron degeneration, and the lack of non-motor symptoms of Parkinson's disease.
Zukünftige Richtungen
For 2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol research include the development of new animal models of Parkinson's disease that better replicate the human disease, the identification of new therapeutic targets for Parkinson's disease, and the development of new drugs that can prevent or slow the progression of Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol has been extensively used in scientific research to create animal models of Parkinson's disease. 2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol is converted into MPP+ by monoamine oxidase B (MAO-B) in the brain, which is then taken up by dopamine neurons and causes their degeneration, leading to Parkinson's disease-like symptoms in animals.
Eigenschaften
IUPAC Name |
2-methyl-4-[5-[[methyl(1-pyridin-2-ylethyl)amino]methyl]thiophen-2-yl]but-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14(17-7-5-6-12-19-17)20(4)13-16-9-8-15(22-16)10-11-18(2,3)21/h5-9,12,14,21H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXBWBYYTJKPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)CC2=CC=C(S2)C#CC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B3812950.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide](/img/structure/B3812954.png)

![2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812974.png)
![2-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]-4-phenyl-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B3812993.png)
![(3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B3812996.png)

![N-benzyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3813006.png)
![N-[(5-methyl-2-furyl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3813011.png)

![7-(4-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813025.png)
![(3aR*,6aR*)-2-methyl-N-{2-[(methylamino)sulfonyl]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3813032.png)
![N-(4-chloro-3-{[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]carbonyl}phenyl)acetamide](/img/structure/B3813036.png)
![1-{2-[(cyclobutylamino)methyl]phenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B3813042.png)